7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolopyrimidine scaffold substituted with a benzyloxy-methoxyphenyl group at position 7, methyl groups at positions 2 and 5, and a carboxamide moiety at position 5. This structure is synthesized via multi-component Biginelli-like reactions, commonly involving aldehydes, acetoacetamides, and triazole derivatives under acidic or ionic conditions .
Properties
IUPAC Name |
7-(4-methoxy-3-phenylmethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-19(21(23)28)20(27-22(24-13)25-14(2)26-27)16-9-10-17(29-3)18(11-16)30-12-15-7-5-4-6-8-15/h4-11,20H,12H2,1-3H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWVFWGMZGQHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The compound affects the CDK2/cyclin A2 pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazolo-pyrimidine scaffolds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways involved in cell survival and apoptosis. For instance, it has been shown to influence the expression of proteins associated with these pathways.
Antimicrobial Activity
The compound demonstrates promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to 7-(3-(benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit MIC values ranging from 4 to 20 μmol/L against various bacterial strains. This suggests a strong potential for development into antimicrobial agents.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are critical in combating oxidative stress-related diseases.
- Testing Methods : Various assays have demonstrated that the compound can effectively scavenge free radicals and inhibit lipid peroxidation in biological systems.
Case Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized derivatives of triazolo-pyrimidines and assessed their anticancer activities against several cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting the potential of these compounds as novel anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of similar compounds. The researchers reported that derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics like cefotaxime . This underscores the relevance of triazolo-pyrimidine derivatives in addressing antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Impact on Yield : Electron-donating groups (e.g., isopropoxy in Compound 10) correlate with higher yields (80%), whereas bulky or electron-withdrawing groups (e.g., bromophenyl in V9) reduce yields (52%) .
- Spectral Trends : IR peaks for C=O (1645–1719 cm⁻¹) and N-H (3170–3324 cm⁻¹) are consistent across analogs, confirming carboxamide and triazole functionalities .
- Regioselectivity : highlights how reaction conditions (e.g., ionic vs. acidic) control regioselectivity in dihydro-triazolo pyrimidine synthesis, affecting methyl or phenyl group placement .
Physicochemical Properties
Preparation Methods
Reaction Optimization
Key variables influencing yield include:
- Catalyst loading : 10 mol% Cu(OAc)₂ and 20 mol% bpy maximize cyclization efficiency.
- Base selection : K₂CO₃ outperforms Na₂CO₃, Ag₂CO₃, and triethylamine, achieving 84% yield (Table 1).
- Solvent effects : Toluene ensures optimal solubility and reactivity, whereas dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) suppresses product formation.
Table 1: Base screening for Cu(OAc)₂/bpy-catalyzed synthesis
| Base | Yield (%) |
|---|---|
| K₂CO₃ | 84 |
| Na₂CO₃ | 67 |
| Ag₂CO₃ | 55 |
| Triethylamine | 40 |
The product is isolated via silica gel chromatography (petroleum ether/ethyl acetate = 50:1) and characterized by ¹H/¹³C NMR. The ¹H NMR spectrum displays aromatic protons at δ 7.22–6.65 ppm, methoxy groups at δ 3.69/3.63 ppm, and a dichloroallyl proton at δ 6.27 ppm.
Solvent-Free Maltose-Catalyzed Cyclocondensation
An eco-friendly approach utilizes maltose as a catalyst under solvent-free conditions. This one-pot MCR combines 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 3-benzyloxy-4-methoxybenzaldehyde), and acetoacetanilide derivatives at 80°C.
Mechanistic Pathway
- Knoevenagel condensation : The aldehyde and acetoacetanilide form an α,β-unsaturated ketone intermediate.
- Nucleophilic attack : 3-amino-1,2,4-triazole attacks the electrophilic carbonyl, followed by cyclization to form the triazolo[1,5-a]pyrimidine core.
Advantages :
- Maltose (25 mol%) eliminates column chromatography, simplifying purification.
- Yields exceed 90% within 20 minutes at 80°C.
4,4’-Trimethylenedipiperidine (TMDP)-Mediated Synthesis
Recent advances employ TMDP as a dual solvent-catalyst for constructing the triazolo[1,5-a]pyrimidine scaffold. This method avoids volatile organic compounds (VOCs) and achieves 88% yield via a one-pot reaction of ethyl acetoacetate, 3-amino-1,2,4-triazole, and 3-benzyloxy-4-methoxybenzaldehyde.
Key Innovations
- TMDP’s bifunctionality : Acts as a Brønsted base and stabilizes transition states through hydrogen bonding.
- Scalability : Gram-scale synthesis retains >85% yield, demonstrating industrial viability.
Patent-Based Synthetic Intermediates
A patented route highlights the preparation of 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran as a key intermediate. The process involves:
- Friedel-Crafts alkylation : Coupling 3-benzyloxy-4-methoxystyrene with dichloromethane in the presence of AlCl₃.
- Cyclization : Using K₂CO₃ in toluene at 100°C to form the benzopyran core.
Critical step : Protecting the phenolic hydroxyl group with benzyl bromide ensures regioselectivity during subsequent functionalization.
Comparative Analysis of Methodologies
Table 2: Synthesis routes for 7-(3-(Benzyloxy)-4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide
| Method | Catalyst | Solvent | Yield (%) | Time |
|---|---|---|---|---|
| Cu(OAc)₂/bpy | Cu(OAc)₂ | Toluene | 84 | 12 h |
| Maltose | Maltose | Solvent-free | 95 | 20 min |
| TMDP | TMDP | Neat | 88 | 1 h |
| Patent route | AlCl₃/K₂CO₃ | Toluene | 78 | 24 h |
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Key signals include the benzyloxy proton (δ ~4.7 ppm, singlet) and pyrimidine NH (δ ~8.8–9.2 ppm). Methoxy groups appear as singlets near δ ~3.8 ppm .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 451.2 [M+H]+) confirm molecular weight, with fragmentation patterns indicating loss of benzyloxy or methyl groups .
- X-ray Crystallography : Provides bond lengths/angles (e.g., C–N bonds in the triazole ring: ~1.32–1.35 Å) and confirms chair conformations in dihydropyrimidine rings .
Q. Example Data (from Analogous Compounds) :
| Compound | Yield (%) | Mp (°C) | MS (m/z) | Key NMR Signals (δ, ppm) |
|---|---|---|---|---|
| 27 | 62 | 195 | 436.2 | 8.87 (s, 1H, NH), 2.38 (s, CH3) |
| 31 | 68 | 192 | 378.2 | 8.77 (m, 2H), 2.60 (s, SCH3) |
How can structure-activity relationship (SAR) studies be designed to evaluate biological targets (e.g., CB2 receptors)?
Q. Advanced Research Focus
- Key Modifications :
- Substitution at C-2/C-5 : Replace methyl groups with bulkier substituents (e.g., cyclohexyl, p-tolyl) to assess steric effects on receptor binding .
- Benzyloxy/Methoxy Groups : Vary substituent positions (e.g., 3-benzyloxy vs. 4-methoxy) to probe electronic interactions with hydrophobic receptor pockets .
- Methodology :
Data Contradiction Note : Some analogs with similar logP values show divergent activity (e.g., compound 38 has higher CB2 affinity than 40 despite identical lipophilicity), suggesting stereoelectronic factors dominate .
What strategies resolve contradictions in spectral data during structural elucidation?
Q. Advanced Research Focus
- Ambiguous NH Signals : Dynamic proton exchange in DMSO-d6 can broaden NH peaks. Use low-temperature NMR (-20°C) or switch to CDCl3 to sharpen signals .
- Overlapping Aromatic Peaks : Apply 2D NMR (COSY, HSQC) to distinguish benzyloxy phenyl protons from pyrimidine ring protons .
- Crystallographic vs. Computational Data : If X-ray structures conflict with DFT-optimized geometries (e.g., bond angles differing by >5°), re-examine crystal packing effects or solvent inclusion .
How are reaction intermediates monitored and characterized in multi-step syntheses?
Q. Advanced Research Focus
- In Situ Monitoring : Use TLC (silica gel, UV detection) with eluents like ethyl acetate/hexane (1:1) to track intermediates .
- Isolation of Key Intermediates : For example, isolate the 4,7-dihydro intermediate via flash chromatography before oxidation to the 7-oxo derivative .
- MS/MS Fragmentation : Compare experimental fragmentation patterns (e.g., loss of CO or NH3) with simulated spectra to confirm intermediate structures .
What analytical methods validate purity and stability under storage conditions?
Q. Basic Research Focus
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect degradation products (e.g., hydrolysis of benzyloxy groups at >5% impurity) .
- Stability Testing : Store samples at -20°C under argon; monitor monthly via 1H NMR for decomposition (e.g., disappearance of methoxy singlets) .
Note : Crystallinity (assessed via PXRD) correlates with long-term stability. Amorphous forms degrade faster due to hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
